An In-depth Technical Guide to 3-Pivalamidopropanoic Acid (CAS 5910-56-5)
An In-depth Technical Guide to 3-Pivalamidopropanoic Acid (CAS 5910-56-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 3-Pivalamidopropanoic Acid (CAS 5910-56-5). It is important to note that while this compound is commercially available, the publicly accessible scientific literature lacks extensive experimental data on its specific properties and applications. Therefore, this guide integrates established chemical principles with data from structurally related molecules to offer a robust, predictive analysis for researchers and drug development professionals. We will delve into its core chemical structure, predict its physicochemical properties, propose a detailed synthetic route, and explore its potential applications based on the functional roles of its constituent moieties: the pivaloyl group and the β-alanine backbone.
Part 1: Chemical Structure and Predicted Properties
3-Pivalamidopropanoic acid is an N-acylated β-amino acid. Its structure consists of a β-alanine core where the amino group is functionalized with a pivaloyl group, which is a bulky tert-butylcarbonyl moiety. This unique combination of a sterically hindered, lipophilic acyl group and a hydrophilic amino acid backbone suggests a molecule with amphiphilic character.
Core Chemical Identifiers
| Identifier | Value |
| CAS Number | 5910-56-5 |
| IUPAC Name | 3-(2,2-dimethylpropanamido)propanoic acid |
| Synonyms | 3-Pivalamidopropanoic acid, N-Pivaloyl-β-alanine |
| Molecular Formula | C8H15NO3 |
| Molecular Weight | 173.21 g/mol |
| Canonical SMILES | CC(C)(C)C(=O)NCCC(=O)O |
| InChI | InChI=1S/C8H15NO3/c1-8(2,3)7(12)9-4-5-6(10)11/h4-5H2,1-3H3,(H,9,12)(H,10,11) |
Predicted Physicochemical Properties
The properties in the table below are estimated based on the compound's structure and data from analogous substances. These values should be considered as a baseline for experimental design.
| Property | Predicted Value | Rationale and Field Insights |
| Appearance | White to off-white crystalline solid | Typical for small carboxylic acids and amides. |
| Melting Point | 120-140 °C | The amide and carboxylic acid groups allow for strong hydrogen bonding, suggesting a relatively high melting point for its molecular weight. The bulky t-butyl group may slightly disrupt crystal packing compared to linear analogs. |
| Boiling Point | > 300 °C (decomposes) | High boiling point is expected due to hydrogen bonding and polarity. Carboxylic acids often decompose before boiling at atmospheric pressure. |
| Solubility | Soluble in methanol, ethanol, DMSO, and aqueous base. Sparingly soluble in water at neutral pH. Insoluble in nonpolar solvents like hexane. | The carboxylic acid provides aqueous solubility, especially when deprotonated. The pivaloyl group increases lipophilicity, likely limiting water solubility at neutral pH but enhancing solubility in polar organic solvents. |
| pKa (Carboxylic Acid) | ~4.0 - 4.5 | The pKa of the propanoic acid moiety is predicted to be slightly lower than that of a simple alkyl carboxylic acid due to the electron-withdrawing effect of the nearby amide group. |
Part 2: Synthesis and Reactivity
Proposed Synthetic Protocol: Amide Coupling
The most direct and industrially scalable synthesis of 3-Pivalamidopropanoic Acid involves the acylation of β-alanine with a pivaloyl source. A common and efficient method is through the use of pivaloyl chloride.
Caption: Proposed workflow for the synthesis of 3-Pivalamidopropanoic Acid.
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Dissolution: Dissolve β-alanine (1.0 eq.) in a 1M aqueous solution of sodium hydroxide (2.0 eq.) in a round-bottom flask equipped with a magnetic stirrer. The use of two equivalents of base is crucial: one to deprotonate the carboxylic acid of β-alanine, and the second to neutralize the HCl byproduct of the acylation reaction. Cool the solution to 0-5 °C in an ice bath.
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Acylation: Slowly add pivaloyl chloride (1.1 eq.), optionally dissolved in a water-miscible solvent like THF, to the stirred solution. Maintaining a low temperature is critical to control the exothermicity of the reaction and prevent hydrolysis of the pivaloyl chloride.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours to ensure the reaction goes to completion. Monitor the reaction by TLC or LC-MS.
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Acidification: Cool the reaction mixture again in an ice bath and carefully acidify to pH 2-3 with 2M hydrochloric acid. This step protonates the carboxylate to form the desired carboxylic acid and precipitates it from the aqueous solution.
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Extraction: Extract the product into an organic solvent such as ethyl acetate (3 x 50 mL). The pivaloyl group enhances the product's solubility in moderately polar organic solvents.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization, for instance from an ethyl acetate/hexane solvent system, to yield the final product as a crystalline solid.
Reactivity Profile
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Carboxylic Acid: The carboxylic acid moiety can undergo standard reactions such as esterification (e.g., with alcohols under acidic conditions) and amide bond formation with other amines using standard coupling reagents (e.g., EDC, HATU).
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Amide Bond: The pivaloyl amide bond is exceptionally stable to hydrolysis due to the steric hindrance of the tert-butyl group.[1] This stability is a key feature that can be exploited in drug design. Cleavage would require harsh acidic or basic conditions.
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N-H Proton: The amide proton is weakly acidic and can be deprotonated with a strong base, though this is not a common transformation under typical conditions.
Part 3: Potential Applications in Research and Drug Development
While direct applications of 3-Pivalamidopropanoic Acid are not extensively documented, its structural motifs suggest several areas of potential utility.
As a Building Block in Medicinal Chemistry
The compound can serve as a versatile scaffold. The carboxylic acid provides a handle for further chemical modification, allowing for its incorporation into larger molecules. The pivaloyl group can serve multiple purposes:
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Steric Shielding: The bulky t-butyl group can be used to control the conformation of a molecule or to block access of enzymes to nearby functional groups, thereby increasing metabolic stability.[1]
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Lipophilicity Enhancement: The pivaloyl group increases the lipophilicity of the molecule, which can be tuned to improve membrane permeability and oral bioavailability of a parent drug.[2]
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Prodrug Strategies: While the pivaloyl group itself is very stable, related pivaloyloxymethyl (POM) esters are classic prodrugs used to mask carboxylic acids and improve drug absorption.[3]
As a β-Alanine Analogue
β-Alanine is a precursor to carnosine, a dipeptide with antioxidant and pH-buffering roles in muscle tissue.[4][5] N-acylated derivatives of β-alanine could be investigated as:
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Modified Precursors: To study the substrate specificity of the enzymes involved in carnosine synthesis.
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Pharmacokinetic Modulators: N-acetylation of β-alanine has been proposed as a method to improve its absorption and half-life.[6] The pivaloyl group, being more lipophilic, could offer an alternative modulation strategy.
In Materials Science
The ability of the molecule to form strong hydrogen bonds via its amide and carboxylic acid groups suggests potential use in the development of self-assembling materials or as a component in specialty polymers.
Part 4: Predicted Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum is a key tool for structural verification. The predicted spectrum in a solvent like DMSO-d₆ would show the following characteristic signals:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| -C(CH₃)₃ | ~1.1 | singlet | 9H | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. |
| -CH₂-COOH | ~2.4 | triplet | 2H | Methylene group alpha to the carboxylic acid, split by the adjacent methylene group. |
| -NH-CH₂- | ~3.3 | quartet (or dt) | 2H | Methylene group alpha to the amide nitrogen, split by the adjacent methylene group and the NH proton. |
| -NH- | ~7.8 | triplet | 1H | Amide proton, split by the adjacent methylene group. Its chemical shift can be broad and solvent-dependent. |
| -COOH | ~12.0 | broad singlet | 1H | Carboxylic acid proton, typically very broad and downfield. Exchangeable with D₂O. |
¹³C NMR Spectroscopy
The carbon NMR spectrum would provide further structural confirmation:
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| -C(C H₃)₃ | ~27 | Quaternary carbon of the t-butyl group. |
| -C (CH₃)₃ | ~38 | Methyl carbons of the t-butyl group. |
| -C H₂-COOH | ~34 | Methylene carbon alpha to the carboxylic acid. |
| -NH-C H₂- | ~36 | Methylene carbon alpha to the amide nitrogen. |
| -C OOH | ~173 | Carboxylic acid carbonyl carbon. |
| -NH-C O- | ~177 | Amide carbonyl carbon. |
Mass Spectrometry (ESI+)
In electrospray ionization mass spectrometry (positive mode), the compound would be expected to be observed as its protonated molecular ion:
-
[M+H]⁺: m/z 174.11
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[M+Na]⁺: m/z 196.09
Predicted Fragmentation Pattern:
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would likely show characteristic fragmentation patterns for N-acylated amino acids.
Caption: Predicted major fragmentation pathways for 3-Pivalamidopropanoic Acid in ESI-MS/MS.
Common fragmentation pathways would include the neutral loss of water from the carboxylic acid, cleavage of the amide bond to yield the pivaloyl cation (m/z 85.06) or the protonated β-alanine molecule (m/z 89.06), and loss of the carboxylic acid group as formic acid.[7]
Conclusion
3-Pivalamidopropanoic Acid (CAS 5910-56-5) is a structurally interesting molecule that combines the steric bulk and stability of a pivaloyl group with the functionality of a β-amino acid. While direct experimental data is limited, this guide provides a solid, theory-backed foundation for its properties, synthesis, and potential applications. Its robust amide linkage and modifiable carboxylic acid terminus make it a promising building block for developing metabolically stable and lipophilic drug candidates or specialty chemical intermediates. The protocols and predictive data herein are intended to serve as a valuable starting point for researchers and scientists embarking on the experimental investigation of this compound.
References
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A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: observation of an unusual nitrilium ion. (2011). Rapid Communications in Mass Spectrometry, 25(9), 1119-29. Retrieved February 11, 2026, from [Link]
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The Essential Role of Pivalic Acid in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 11, 2026, from [Link]
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Mass spectral studies. Part VII. Unusual fragmentation of some N-trifluoroacetyl amino-acid methyl esters. (n.d.). Semantic Scholar. Retrieved February 11, 2026, from [Link]
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Applications and Uses of Beta Alanine. (2015). A food supplier. Retrieved February 11, 2026, from [Link]
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Beta-Alanine: an emerging ingredient in the sports nutrition industry. (2023). Foodcom S.A. Retrieved February 11, 2026, from [Link]
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Pivaloyloxymethyl. (n.d.). In Wikipedia. Retrieved February 11, 2026, from [Link]
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A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling. (2018). Organic & Biomolecular Chemistry. Retrieved February 11, 2026, from [Link]
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Advances in the synthesis of β-alanine. (2023). Frontiers in Bioengineering and Biotechnology. Retrieved February 11, 2026, from [Link]
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De novo β-alanine synthesis in α-proteobacteria involves a β-alanine synthase from the uracil degradation pathway. (2019). bioRxiv. Retrieved February 11, 2026, from [Link]
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The Synthesis and Role of β-Alanine in Plants. (2019). Plants (Basel). Retrieved February 11, 2026, from [Link]
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